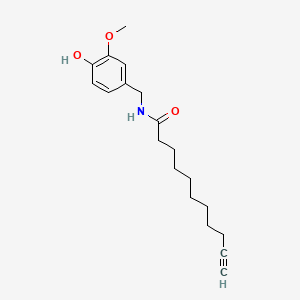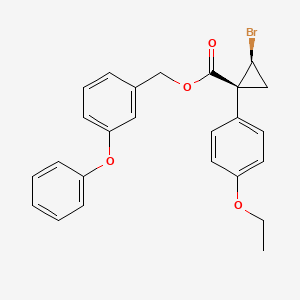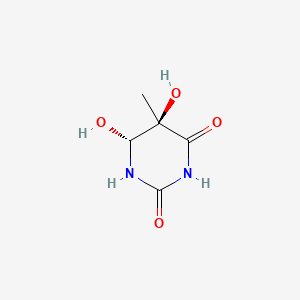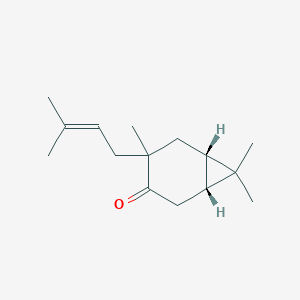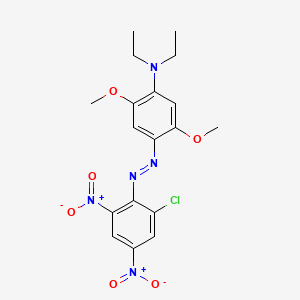
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-5R,6S-Thymine glycol: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed by the oxidation of thymine, resulting in the addition of two hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
准备方法
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by the oxidation of thymine using reactive oxygen species. The reaction typically involves exposing thymine to ionizing radiation or chemical oxidizing agents such as hydrogen peroxide. The oxidation process introduces hydroxyl groups at the 5 and 6 positions of the thymine ring, creating the cis-5R,6S isomer .
Industrial Production Methods: While there is no large-scale industrial production of cis-5R,6S-Thymine glycol, it can be prepared in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions, often using specific oxidizing agents and conditions to ensure the formation of the desired isomer .
化学反应分析
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the glycol back to thymine or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ionizing radiation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Further oxidized thymine derivatives.
Reduction Products: Thymine, reduced thymine derivatives.
Substitution Products: Halogenated thymine derivatives, nucleophile-substituted derivatives.
科学研究应用
cis-5R,6S-Thymine glycol has several applications in scientific research:
Chemistry: Studying the chemical properties and reactions of oxidized nucleobases.
Biology: Investigating the effects of oxidative DNA damage and the mechanisms of DNA repair.
Medicine: Understanding the role of oxidative stress in diseases and developing potential therapeutic strategies.
Industry: Developing methods for detecting and quantifying DNA damage in various industrial processes.
作用机制
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves its incorporation into DNA, where it disrupts normal base pairing and hydrogen bonding interactions. This disruption can lead to mutations and errors during DNA replication and transcription. The compound is recognized and repaired by the base excision repair pathway, which involves specific enzymes that identify and excise the damaged base, followed by DNA synthesis to fill the gap .
相似化合物的比较
trans-5R,6R-Thymine glycol: Another isomer of thymine glycol with different stereochemistry.
cis-5S,6R-Thymine glycol: A diastereomer of cis-5R,6S-Thymine glycol.
trans-5S,6S-Thymine glycol: Another diastereomer with different stereochemistry.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which affects its interactions with DNA and its recognition by DNA repair enzymes. This uniqueness makes it a valuable compound for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
属性
CAS 编号 |
57968-48-6 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC 名称 |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
InChI 键 |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
手性 SMILES |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
规范 SMILES |
CC1(C(NC(=O)NC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



